Enfenamic acid

Description

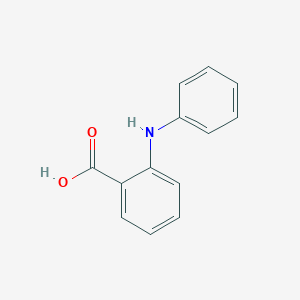

Structure

3D Structure

Properties

IUPAC Name |

2-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJINEZUASEZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059025 | |

| Record name | N-Phenylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Fenamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000238 [mmHg] | |

| Record name | Fenamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-40-7 | |

| Record name | N-Phenylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-phenylanthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylanthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952VN06WBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mefenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, characterized by an N-arylanthranilic acid scaffold. It is clinically utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of mild to moderate pain, including menstrual pain, rheumatoid arthritis, and osteoarthritis.[1] While its primary mechanism of action is well-established as the inhibition of cyclooxygenase (COX) enzymes, a growing body of evidence reveals a more complex pharmacological profile involving the modulation of various ion channels and potential interactions with nuclear receptors. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic and adverse effects of mefenamic acid.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action of mefenamic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes.[3] By blocking this enzymatic step, mefenamic acid reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

Mefenamic acid acts as a competitive inhibitor of both COX-1 and COX-2.[2][5] However, it exhibits a degree of selectivity, with a higher potency for COX-1 over COX-2, as indicated by its lower IC50 value for COX-1.[2][5]

Quantitative Data: COX Inhibition

The inhibitory potency of mefenamic acid against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 | Species/Assay Condition | Reference |

| hCOX-1 | 40 nM | Human, competitive inhibitor | [2][5] |

| hCOX-2 | 3 µM | Human, competitive inhibitor | [2][5] |

| mCOX-2 | Kᵢ of 10 ± 5 μM | Mouse, competitive inhibitor of arachidonic acid oxygenation |

Signaling Pathway: Cyclooxygenase Inhibition

The inhibition of COX enzymes by mefenamic acid directly impacts the prostaglandin synthesis pathway.

Caption: Mefenamic acid inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Secondary Mechanisms of Action: Ion Channel Modulation

Beyond COX inhibition, mefenamic acid has been shown to modulate the activity of several types of ion channels, contributing to its overall pharmacological profile.

GABA-A Receptor Modulation

Mefenamic acid exhibits a complex, subunit-dependent modulatory effect on γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It can act as both a positive and negative modulator, depending on the subunit composition of the receptor.[6]

-

Potentiation: Mefenamic acid potentiates GABA-activated currents in receptors containing the β2 or β3 subunits, with an EC50 of 3.2 ± 0.5 µM for α1β2γ2S receptors.[1][6]

-

Inhibition: Conversely, it inhibits GABA-activated responses in receptors containing the β1 subunit, with an IC50 of 40 ± 7.2 µM for α1β1 constructs.[1][6]

This dual activity may underlie the complex central nervous system effects of mefenamic acid, including both anticonvulsant and pro-convulsant activities observed in vivo.[6]

Quantitative Data: GABA-A Receptor Modulation

| Receptor Subunit Composition | Effect | EC50 / IC50 | Reference |

| α1β2γ2S | Potentiation | EC50 = 3.2 ± 0.5 µM | [1][6] |

| α1β1γ2S | No Potentiation | - | [6] |

| α1β1 | Inhibition | IC50 = 40 ± 7.2 µM | [1][6] |

| α1β2/β3 | Direct Activation & Potentiation | - | [1][6] |

Signaling Pathway: GABA-A Receptor Modulation

The potentiation of GABA-A receptors by mefenamic acid enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Caption: Mefenamic acid potentiates GABA-A receptor signaling, increasing chloride influx.

TRPM3 Channel Inhibition

Mefenamic acid has been identified as a selective and potent blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[4][7] TRPM3 is a calcium-permeable cation channel involved in various physiological processes, including insulin (B600854) secretion.[8][9] Mefenamic acid inhibits TRPM3-mediated calcium entry, which can affect downstream signaling pathways.[4][7] In pancreatic β-cells, this inhibition has been shown to attenuate glucose-stimulated insulin secretion.[9]

Quantitative Data: TRPM3 Channel Inhibition

| Target | Effect | Concentration | Reference |

| TRPM3 | Inhibition of pregnenolone (B344588) sulphate-stimulated Ca²⁺ entry | - | [4][7] |

| TRPM3 | Attenuation of glucose-stimulated insulin secretion | 30 µM | [10] |

Signaling Pathway: TRPM3 Inhibition in Pancreatic β-Cells

By blocking TRPM3 channels in pancreatic β-cells, mefenamic acid can interfere with the signaling cascade that leads to insulin release.

Caption: Mefenamic acid inhibits TRPM3 channels, reducing calcium influx and insulin secretion.

KCNQ1/KCNE1 (IKs) Potassium Channel Activation

Mefenamic acid has been shown to be an activator of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. This current is generated by the co-assembly of KCNQ1 and KCNE1 proteins. Mefenamic acid enhances IKs activity in a dose- and stoichiometry-dependent manner.[11] This effect is dependent on the presence of the KCNE1 subunit.[11]

Potential Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Some NSAIDs have been reported to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. While some studies have suggested that fenamates, including mefenamic acid, may modulate PPARγ activity, direct, high-affinity binding and a definitive role as a potent agonist or antagonist have not been conclusively established in the literature. Further research is required to elucidate the precise nature and physiological relevance of the interaction between mefenamic acid and PPARγ.

Experimental Protocols

COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening assay kits.

1. Reagent Preparation:

- COX Assay Buffer: Prepare according to the kit manufacturer's instructions.

- COX Probe: Prepare a working solution of the fluorometric probe (e.g., Amplex Red) as per the kit's protocol.

- Heme Cofactor: Prepare a working solution as per the kit's protocol.

- Arachidonic Acid (Substrate): Prepare a working solution. For example, a 5 mM stock in ethanol (B145695) can be diluted to the desired final concentration.

- Mefenamic Acid (Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

- COX-1 and COX-2 Enzymes: Reconstitute the purified enzymes in the appropriate buffer as per the manufacturer's instructions.

2. Assay Procedure:

- In a 96-well black microplate, add the following to each well:

- 75 µL COX Assay Buffer

- 1 µL COX Probe working solution

- 2 µL Heme working solution

- 10 µL of mefenamic acid dilution or vehicle control (DMSO).

- 1 µL of purified COX-1 or COX-2 enzyme.

- Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.

- Initiate the reaction by adding 10 µL of the arachidonic acid working solution to each well.

- Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-30 minutes) using a fluorescence microplate reader with excitation at ~535 nm and emission at ~587 nm.

3. Data Analysis:

- Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

- Determine the percent inhibition for each concentration of mefenamic acid relative to the vehicle control.

- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol for recording ion channel activity in response to mefenamic acid. Specific parameters will vary depending on the cell type and the ion channel being studied.

1. Cell Preparation:

- Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with KCNQ1/KCNE1, GABA-A receptor subunits, or TRPM3).

- Dissociate cells and plate them onto glass coverslips for recording.

2. Solutions:

- External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

- Mefenamic Acid Solution: Prepare a stock solution in DMSO and dilute to the desired final concentration in the external solution.

3. Recording Procedure:

- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

- Perfuse the chamber with the external solution.

- Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

- Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

- Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the cell at a holding potential (e.g., -80 mV).

- Apply a voltage protocol appropriate for the ion channel being studied to elicit currents (e.g., a series of depolarizing voltage steps).

- Record baseline currents in the external solution.

- Perfuse the chamber with the external solution containing mefenamic acid and record the currents again.

- Wash out the drug with the external solution to observe reversibility.

4. Data Analysis:

- Measure the current amplitude, kinetics (activation and deactivation time constants), and voltage-dependence of activation before, during, and after drug application.

- Construct dose-response curves to determine the EC50 or IC50 of mefenamic acid.

PPARγ Luciferase Reporter Gene Assay

This protocol is based on a dual-luciferase reporter system to assess the transcriptional activity of PPARγ.

1. Cell Culture and Transfection:

- Seed cells (e.g., HEK293T) in a 96-well plate.

- Transfect the cells with the following plasmids:

- A reporter plasmid containing a firefly luciferase gene under the control of a PPAR-responsive promoter element (PPRE).

- An expression plasmid for the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (GAL4-PPARγ-LBD).

- A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

2. Compound Treatment:

- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of mefenamic acid or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (DMSO).

- Incubate the cells for another 18-24 hours.

3. Luciferase Assay:

- Lyse the cells using a passive lysis buffer.

- Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the firefly luciferase substrate.

- Quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity by adding the Stop & Glo® reagent.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

- Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

- Plot the fold induction versus the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Downstream Signaling of the Prostaglandin E2 EP2 Receptor

Mefenamic acid's inhibition of COX enzymes leads to a reduction in prostaglandin E2 (PGE2). PGE2 exerts its effects through binding to a family of G protein-coupled receptors, including the EP2 receptor. The signaling cascade downstream of EP2 activation is a key pathway affected by mefenamic acid.

Caption: Downstream signaling cascade of the prostaglandin E2 EP2 receptor.

Conclusion

Mefenamic acid exerts its therapeutic effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins. However, its pharmacological profile is broadened by its modulatory effects on various ion channels, including GABA-A receptors, TRPM3 channels, and KCNQ1/KCNE1 channels. These secondary mechanisms may contribute to both its therapeutic efficacy and its adverse effect profile. The potential interaction with PPARγ remains an area for further investigation. A thorough understanding of these multifaceted mechanisms is crucial for the rational use of mefenamic acid and for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs, mefenamic and niflumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signal transduction via TRPM3 channels in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. korambiotech.com [korambiotech.com]

- 10. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Synthesis of Enfenamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of N-phenylanthranilic acid. Its synthesis is a critical process for its application in pharmaceutical development. This technical guide provides an in-depth overview of the primary synthesis pathway for enfenamic acid, focusing on the Ullmann condensation reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Enfenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, belongs to the fenamate class of NSAIDs. Like other members of this class, its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The efficient and scalable synthesis of enfenamic acid is paramount for its viability as a pharmaceutical agent. The most established and widely utilized method for its preparation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.

The Ullmann Condensation Pathway

The core of enfenamic acid synthesis lies in the copper-catalyzed coupling of 2-chlorobenzoic acid and 2,3-dimethylaniline (B142581).[1][2][3][4][5][6][7] This reaction, a classic example of the Ullmann condensation, forms the crucial N-aryl bond that defines the fenamate structure. The general reaction scheme is depicted below:

The reaction typically requires a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a base to neutralize the hydrochloric acid formed during the reaction.[3][6] Various forms of copper can be used as a catalyst, including copper powder, cuprous oxide (Cu₂O), and copper(I) iodide (CuI).[1][5]

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methodologies for the Ullmann condensation of N-aryl anthranilic acids.[3][5]

Materials:

-

2-Chlorobenzoic acid

-

2,3-Dimethylaniline

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Copper (Cu) powder and Cuprous Oxide (Cu₂O) or Manganese Sulfate (B86663)

-

N,N-Dimethylformamide (DMF) or 2-Ethoxyethanol

-

Toluene

-

Dilute Sulfuric Acid or Hydrochloric Acid

-

Decolorizing Charcoal

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

Four-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Water separator (Dean-Stark apparatus)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Salification: In a 250 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 10g of DMF. Heat the solvent to 80°C.

-

Add 27g of o-chlorobenzoic acid to the heated DMF and stir until completely dissolved.

-

Gradually add 25g of sodium carbonate to the solution to form the salt. Maintain the temperature at 80°C for 30 minutes.

-

Azeotropic Water Removal: Attach a water separator to the flask and add 25g of toluene. Heat the mixture to reflux to remove water azeotropically until no more water is collected.

-

Condensation Reaction: After water removal, add 0.5g of a manganese sulfate catalyst and 22.5g of 2,3-dimethylaniline to the reaction mixture.

-

Increase the temperature to 120-130°C and maintain it under reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the concentration of o-chlorobenzoic acid is less than 1%.

-

Work-up and Precipitation: Once the reaction is complete, cool the mixture and add 100 mL of water.

-

Acidify the aqueous solution by adding dilute sulfuric acid to a pH of 2. This will precipitate the crude enfenamic acid.

-

Purification: Filter the crude product using a Büchner funnel and wash it with water.

-

Decolorization and Recrystallization: The crude product can be further purified by dissolving it in a suitable solvent, adding decolorizing charcoal, filtering, and recrystallizing from ethanol to obtain the final product.

-

Drying: Dry the purified enfenamic acid in a vacuum oven.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the synthesis of enfenamic acid.

Table 1: Reactant and Catalyst Molar Ratios

| Component | Molar Ratio (Relative to 2-Chlorobenzoic Acid) |

| 2,3-Dimethylaniline | 1.0 - 1.2 |

| Base (e.g., Na₂CO₃) | 1.0 - 1.5 |

| Catalyst (e.g., MnSO₄) | 0.01 - 0.02 |

Note: Optimal ratios may vary depending on the specific catalyst and solvent system used.

Table 2: Physical and Spectroscopic Data of Enfenamic Acid

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Appearance | Off-white solid |

| Melting Point | Not explicitly found, but related fenamates have melting points in the range of 215-230°C. |

| Molar Yield | Approximately 94.8%[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH)[3] |

| IR (KBr, cm⁻¹) | Not explicitly found for enfenamic acid. For related N-aryl anthranilic acids, characteristic peaks are observed for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1680 cm⁻¹), and C=C aromatic stretching (around 1600 cm⁻¹). |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Conclusion

The Ullmann condensation provides a robust and efficient method for the synthesis of enfenamic acid. By carefully controlling reaction parameters such as temperature, catalyst loading, and solvent choice, high yields of the desired product can be achieved. This technical guide offers a comprehensive framework for the laboratory-scale synthesis of enfenamic acid, providing researchers and drug development professionals with the necessary information to produce this important NSAID. Further optimization studies could focus on the use of alternative, more environmentally benign solvents and catalyst systems to enhance the sustainability of the synthesis process.

References

- 1. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]

- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 7. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. | Sigma-Aldrich [sigmaaldrich.com]

The Fenamates: A Technical Guide to their Discovery, History, and Core Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid (fenamic acid).[1] This guide provides an in-depth technical overview of the discovery and history of these compounds, detailing the key scientific milestones, their fundamental mechanism of action, and the experimental protocols that were instrumental in their development and characterization.

Discovery and Historical Development

The pioneering work on fenamates was conducted by a team of scientists led by Dr. Claude V. Winder at the Parke-Davis research laboratories in the early 1960s.[2][3][4] Their research led to the discovery of several key members of this class, which quickly found their place in the therapeutic arsenal (B13267) against pain and inflammation.

Key Milestones:

-

1961: Mefenamic acid was the first of the fenamates to be synthesized and characterized.[2]

-

1963: Flufenamic acid was developed.[3]

-

1964: Meclofenamate sodium was discovered.[5] A U.S. Patent (3,138,636) for mefenamic acid was also issued in this year.[2]

-

1963-1967: Mefenamic acid received its first approvals for clinical use in the United Kingdom (as Ponstan), West Germany (as Ponalar), France (as Ponstyl), and the United States (as Ponstel).[2]

-

1980: Meclofenamic acid was approved by the US FDA.[5]

-

Tolfenamic Acid: Discovered by scientists at Gea Pharmaceutical Company in Denmark, it is another prominent member of the fenamate class.

The fenamates were developed as alternatives to existing anti-inflammatory drugs, with research focusing on improving potency and tolerability.

Chemical Synthesis

The synthesis of fenamates is classically achieved through the Ullmann condensation reaction.[6][7] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[6][8]

General Synthesis of Mefenamic Acid

A common method for the synthesis of mefenamic acid involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline (B142581) in the presence of a copper catalyst and an acid-binding agent, such as potassium carbonate.[2][9]

Detailed Experimental Protocol: Ullmann Condensation for Mefenamic Acid Synthesis

-

Reactants:

-

2-chlorobenzoic acid

-

2,3-dimethylaniline

-

Potassium carbonate (acid-binding agent)

-

Copper powder or copper(I) salt (catalyst)

-

A high-boiling point solvent (e.g., N-methylpyrrolidone, nitrobenzene, or dimethylformamide)[6]

-

-

Procedure:

-

A mixture of 2-chlorobenzoic acid, an excess of 2,3-dimethylaniline (which can also serve as the solvent), potassium carbonate, and a catalytic amount of copper powder is prepared in a reaction vessel equipped with a reflux condenser.

-

The mixture is heated to a high temperature, typically over 210°C, to facilitate the condensation reaction.[6]

-

The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by acidification, which precipitates the mefenamic acid.

-

The crude mefenamic acid is then purified by recrystallization from a suitable solvent to yield the final product.

-

The workflow for a typical Ullmann condensation synthesis of fenamates is illustrated below:

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[5][10] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[11]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[11]

Fenamates are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[10] However, the degree of inhibition for each isoform varies among the different fenamates. For instance, mefenamic acid has been reported to be a more potent inhibitor of COX-2.[11][12]

The inhibition of prostaglandin (B15479496) synthesis by fenamates is illustrated in the following signaling pathway:

References

- 1. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]

- 4. detroithistorical.org [detroithistorical.org]

- 5. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Parke-Davis - Wikipedia [en.wikipedia.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Mefenamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation. It includes detailed data on the compound's chemical and physical characteristics, methodologies for their determination, and a visualization of its primary mechanism of action.

Chemical Identity and Structure

Mefenamic acid, a member of the fenamate class of NSAIDs, is chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid.[1][2] It is a derivative of anthranilic acid where one of the hydrogens attached to the nitrogen is substituted with a 2,3-dimethylphenyl group.[3] This substitution results in a molecule with specific conformational flexibility.[1]

It is important to note that "enfenamic acid" is a distinct chemical entity, identified as N-phenethylanthranilic acid, with the same molecular formula (C15H15NO2) but a different structure and CAS number.[4][5] This guide focuses on the more clinically and commercially significant compound, mefenamic acid.

Tabulated Physicochemical Data

The quantitative physicochemical properties of mefenamic acid are summarized in the tables below for ease of reference and comparison.

Table 1: General and Chemical Properties of Mefenamic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,3-dimethylphenyl)aminobenzoic acid | [1] |

| Synonyms | Mephenamic acid, N-2,3-Xylylanthranilic acid, Ponstel, Ponstan | [1][3][6] |

| Chemical Formula | C₁₅H₁₅NO₂ | [1][6][7] |

| Molecular Weight | 241.29 g/mol | [1][8][7] |

| CAS Registry Number | 61-68-7 | [1][7] |

Table 2: Physical and Pharmacokinetic Properties of Mefenamic Acid

| Property | Value | Source(s) |

| Physical Form | White to off-white or greyish-white microcrystalline powder | [8][9][10] |

| Melting Point | 230-231 °C (with decomposition/effervescence) | [9][11][12] |

| Boiling Point | 398.8 °C (estimate) | [11][13] |

| pKa | 4.2 | [3][12] |

| LogP | 5.12 | [3][2] |

| Water Solubility | 0.004% at pH 7.1; Practically insoluble | [9][12][14][15] |

| UV max (in 0.1N NaOH) | 285 nm, 340 nm | [12] |

Table 3: Solubility of Mefenamic Acid in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Water | Practically insoluble | [10][12][14] |

| Ethanol (96%) | Slightly soluble | [10][14][16] |

| Methanol | Slightly soluble | [17] |

| Chloroform | Slightly soluble | [8][10] |

| Diethyl Ether | Sparingly soluble | [12][17] |

| Acetone | Soluble | [14] |

| Dichloromethane | Slightly soluble | [14] |

| Dilute Alkali Hydroxide Solutions | Soluble | [8][12][14] |

| Dipolar Aprotic Solvents (e.g., DMA, DMF) | High solubility | [18][19] |

| Polar Protic Solvents (e.g., Ethanol, Propan-2-ol) | Moderate solubility | [18][19] |

| Apolar Aprotic Solvents (e.g., Hexane, Heptane) | Poor solubility | [18][19] |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for method validation and reproducibility. Below are generalized methodologies for key experiments cited.

Determination of Melting Point

The melting point of mefenamic acid is typically determined using Differential Scanning Calorimetry (DSC) .

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure: A small, accurately weighed sample of mefenamic acid (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the substance. The observation of decomposition or effervescence during melting is also noted.[20]

Measurement of Solubility

The solubility of mefenamic acid in various solvents can be determined using the shake-flask method .

-

Apparatus: A constant temperature shaker bath, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure: An excess amount of mefenamic acid is added to a known volume of the solvent in a sealed container. The container is then placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is centrifuged to separate the undissolved solid. An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of mefenamic acid is determined using a validated analytical method.[18][19]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used for the identification and quantification of mefenamic acid.

-

Apparatus: A calibrated UV-Vis spectrophotometer.

-

Procedure for Identification: A dilute solution of mefenamic acid is prepared in a suitable solvent (e.g., 0.1N NaOH or a mixture of hydrochloric acid in methanol).[12][17] The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are compared with those of a reference standard.[17]

-

Procedure for Quantification: A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample solution is then measured, and its concentration is determined from the calibration curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of mefenamic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][9][21][22] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins.[21][23] Prostaglandins are key mediators of inflammation, pain, and fever.[1][9][22] By blocking COX enzymes, mefenamic acid reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9][21][22]

The following diagram illustrates the simplified signaling pathway involving mefenamic acid.

Caption: Mechanism of action of Mefenamic Acid via COX inhibition.

Synthesis Overview

Mefenamic acid can be synthesized through the condensation reaction of 2-chlorobenzoic acid and 2,3-dimethylaniline.[1] Variations of this synthesis involve the use of different catalysts and solvents, such as cupric acetate (B1210297) in bis(2-methoxyethyl)ether or sodium carbonate as an acid-binding agent in DMF.[14][24] The crude product is then purified, typically by recrystallization from a suitable organic solvent.[24]

The following diagram outlines a general workflow for the synthesis of mefenamic acid.

Caption: General workflow for the synthesis of Mefenamic Acid.

References

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enfenamic Acid | C15H15NO2 | CID 31635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enfenamic Acid [drugfuture.com]

- 6. mefenamic acid - Wikidata [wikidata.org]

- 7. Mefenamic Acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. Mefenamic acid | 61-68-7 [amp.chemicalbook.com]

- 11. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]

- 12. Mefenamic Acid [drugfuture.com]

- 13. Page loading... [guidechem.com]

- 14. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. aareydrugs.com [aareydrugs.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. [PDF] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 22. youtube.com [youtube.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

Unveiling the Molecular Interactions of Enfenamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a multi-targeted mechanism of action. While its primary targets are the cyclooxygenase (COX) enzymes, a growing body of evidence reveals a broader spectrum of biological interactions. This technical guide provides an in-depth exploration of the known biological targets of enfenamic acid, presenting quantitative data on its activity, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of enfenamic acid's molecular interactions and informing future research and therapeutic applications.

Primary Biological Targets: Cyclooxygenase Enzymes

The principal mechanism of action of enfenamic acid is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of pain, inflammation, and fever.[1][2][3] Enfenamic acid acts as a competitive inhibitor of both COX-1 and COX-2 isoforms.[4]

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of enfenamic acid against human COX-1 (hCOX-1) and human COX-2 (hCOX-2) has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| Target | IC50 Value | Assay Type | Source |

| Human COX-1 | 40 nM | In vitro enzyme assay | [1] |

| Human COX-2 | 3 µM | In vitro enzyme assay | [1] |

| Murine COX-2 | 10 µM (Ki) | Oxygenation of arachidonic acid | [5] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The determination of COX-1 and COX-2 inhibition by enfenamic acid can be performed using various methods, including enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify prostaglandin (B15479496) production.[6][7]

Objective: To determine the IC50 value of enfenamic acid for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Enfenamic acid

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

ELISA kit for Prostaglandin E2 (PGE2) or LC-MS/MS system

-

96-well plates

-

Incubator

Procedure:

-

Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of enfenamic acid in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the respective COX enzyme to each well.

-

Inhibitor Addition: Add the different concentrations of enfenamic acid to the wells. Include control wells with no inhibitor (100% activity) and wells with a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

-

Prostaglandin Quantification:

-

ELISA: Use a commercial ELISA kit to measure the concentration of PGE2 produced in each well. Follow the manufacturer's instructions for the assay.

-

LC-MS/MS: Extract the prostaglandins from the reaction mixture and analyze the PGE2 levels using a validated LC-MS/MS method.

-

-

Data Analysis: Plot the percentage of COX inhibition against the logarithm of the enfenamic acid concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Modulation of Ion Channels

Beyond its effects on COX enzymes, enfenamic acid has been shown to modulate the activity of several ion channels, which may contribute to its analgesic and other pharmacological effects.

Transient Receptor Potential Melastatin 3 (TRPM3)

Enfenamic acid is a selective blocker of TRPM3, a calcium-permeable cation channel.[8][9]

GABA-A Receptors

Enfenamic acid exhibits subunit-selective modulation of γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[10][11] It can potentiate or inhibit GABA-activated currents depending on the receptor subunit composition.[10][12]

IKs Potassium Channels

Enfenamic acid can act as both a potentiator and an inhibitor of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[13][14] This dual effect is dependent on the drug concentration and the specific subunits of the KCNQ1/KCNE1 channel complex.[14]

Quantitative Data: Ion Channel Modulation

| Target | Effect | Quantitative Value | Cell Type | Source |

| TRPM3 | Inhibition | IC50 = 8.6 µM | HEK293 cells | [15] |

| GABA-A (α1β2γ2S) | Potentiation | EC50 = 3.2 µM | Xenopus oocytes/HEK cells | [10] |

| GABA-A (α1β1γ2S) | Inhibition | IC50 = 40 µM | Xenopus oocytes/HEK cells | [10] |

| IKs (KCNQ1/KCNE1) | Potentiation | - | Various expression systems | [13] |

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds like enfenamic acid on ion channel activity.[16][17][18]

Objective: To characterize the modulatory effects of enfenamic acid on a specific ion channel (e.g., TRPM3 or GABA-A receptors) expressed in a suitable cell line.

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

-

Borosilicate glass capillaries for micropipettes

-

Pipette puller and fire-polisher

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Enfenamic acid stock solution

-

Agonists or antagonists for the specific ion channel

-

Data acquisition and analysis software

Procedure:

-

Cell Culture: Culture the cells expressing the target ion channel on glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Patching:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

-

Data Recording:

-

Clamp the cell membrane at a specific holding potential.

-

Apply voltage steps or ramps to elicit ion channel currents.

-

Record baseline currents in the absence of enfenamic acid.

-

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of enfenamic acid.

-

Data Acquisition: Record the ion channel currents in the presence of enfenamic acid.

-

Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the effect.

-

Data Analysis:

-

Measure the peak current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation, deactivation, inactivation) before, during, and after drug application.

-

Construct dose-response curves to determine the IC50 or EC50 of enfenamic acid's effect.

-

Modulation of Intracellular Signaling Pathways

Enfenamic acid has been demonstrated to influence key intracellular signaling pathways involved in cellular stress responses, proliferation, and survival.

Nrf2/SQSTM1 Pathway

Enfenamic acid can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response.[19][20] This activation is mediated by an increase in the expression of Sequestosome 1 (SQSTM1/p62), which disrupts the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and nuclear translocation.[19]

PI3K/Akt/mTOR Pathway

Recent studies have indicated that enfenamic acid can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Caspase-3-Mediated Apoptosis

Enfenamic acid has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines through the activation of caspase-3, a key executioner caspase.[21]

Experimental Protocols for Signaling Pathway Analysis

Western Blotting for Nrf2 and PI3K/Akt/mTOR Pathway Proteins

Objective: To determine the effect of enfenamic acid on the expression and phosphorylation status of key proteins in the Nrf2 and PI3K/Akt/mTOR pathways.[22][23][24][25]

Materials:

-

Cell line of interest (e.g., HepG2 for Nrf2, cancer cell line for PI3K/Akt/mTOR)

-

Enfenamic acid

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Nrf2, Keap1, SQSTM1, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of enfenamic acid for a specified duration.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 in cells treated with enfenamic acid.[26][27][28]

Materials:

-

Cell line of interest

-

Enfenamic acid

-

Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer (provided in the kit)

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

-

96-well plate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment: Treat cells with enfenamic acid to induce apoptosis.

-

Cell Lysis: Lyse the cells according to the kit's protocol.

-

Lysate Incubation: In a 96-well plate, add the cell lysate and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection: Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a plate reader.

-

Analysis: The increase in signal is proportional to the caspase-3 activity.

Conclusion

Enfenamic acid is a pharmacologically active compound with a diverse range of biological targets. While its primary anti-inflammatory and analgesic effects are attributed to the inhibition of COX-1 and COX-2, its interactions with various ion channels and intracellular signaling pathways underscore a more complex mechanism of action. This guide has provided a comprehensive overview of these targets, supported by quantitative data and detailed experimental protocols. A thorough understanding of these molecular interactions is paramount for the rational design of future therapeutic strategies and for expanding the potential clinical applications of enfenamic acid and its derivatives. Further research is warranted to fully elucidate the intricate interplay of these targets and their contribution to the overall pharmacological profile of enfenamic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 10. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Graded activation of mutant K41C-KCNE1:KCNQ1 channel complexes by mefenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academicjournals.org [academicjournals.org]

- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 17. Patch Clamp Protocol [labome.com]

- 18. benchchem.com [benchchem.com]

- 19. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mefenamic acid-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. mpbio.com [mpbio.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. media.cellsignal.com [media.cellsignal.com]

"pharmacokinetics of enfenamic acid"

An in-depth technical guide on the pharmacokinetics of mefenamic acid is presented for researchers, scientists, and drug development professionals.

Note: The user's query specified "enfenamic acid." The scientific literature predominantly refers to "mefenamic acid," and it is concluded that "enfenamic acid" is a likely typographical error. This guide therefore focuses on the pharmacokinetics of mefenamic acid.

Introduction

Mefenamic acid (N-2,3-xylylanthranilic acid) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties, primarily in the treatment of mild to moderate pain, including menstrual pain, and rheumatoid arthritis.[1][3][4][5] The therapeutic action of mefenamic acid is derived from its inhibition of prostaglandin (B15479496) synthesis.[2][6][7] This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mefenamic acid.

Pharmacokinetic Profile

The pharmacokinetics of mefenamic acid are characterized by rapid oral absorption, high plasma protein binding, extensive hepatic metabolism, and subsequent renal and fecal excretion.

Absorption

Mefenamic acid is rapidly absorbed from the gastrointestinal tract following oral administration.[1][2][6][8][9] Peak plasma concentrations (Cmax) are typically achieved within 2 to 4 hours (Tmax).[1][6][8][9][10] Following a single 1-gram oral dose, mean peak plasma levels have been reported to range from 10 to 20 mcg/mL.[6] There is no evidence of drug accumulation with multiple doses, and steady-state concentrations are generally reached by the second day of administration.[6]

Several factors can influence the absorption of mefenamic acid:

-

Food: The effect of food on the rate and extent of absorption is not fully established.[11] However, one study noted that for a product with poor bioavailability in a fasting state, administration in a nonfasting state showed marked improvement.[12] Taking the drug with food is often recommended to minimize gastrointestinal side effects.[13]

-

Water Intake: The bioavailability of mefenamic acid can be influenced by the volume of water ingested. A study found that the area under the plasma concentration-time curve (AUC) was highest when a 250 mg capsule was taken with 50 mL of water. Increasing the water volume to 500 mL in fasting subjects led to a significant reduction in the AUC.[14]

-

Antacids: Co-administration with magnesium hydroxide-containing antacids has been shown to significantly increase the rate and extent of mefenamic acid absorption. One study reported a 125% increase in Cmax and a 36% increase in AUC when a 500 mg dose was taken with 1.7 grams of magnesium hydroxide.[2][6]

Distribution

Once absorbed into the bloodstream, mefenamic acid is extensively bound to plasma proteins, with over 90% bound to albumin.[1][2][6][9][10] This high degree of protein binding is a critical factor in its distribution and potential for drug interactions. The apparent volume of distribution (Vzss/F) after a 500 mg oral dose is estimated to be 1.06 L/kg.[2][4][6] Mefenamic acid is also known to be distributed into breast milk in small amounts and is presumed to cross the placenta.[1][9][11][15]

Metabolism

The primary site of mefenamic acid metabolism is the liver. The biotransformation is mediated by the cytochrome P450 enzyme CYP2C9.[1][2][6][16] The metabolic process involves two main oxidative steps, followed by conjugation:

-

Hydroxylation: Mefenamic acid is first metabolized to 3'-hydroxymethyl mefenamic acid (Metabolite I), which is only weakly active.[1][16]

-

Oxidation: Metabolite I can be further oxidized to 3'-carboxymefenamic acid (Metabolite II).[1][2][6][16]

-

Glucuronidation: The parent drug and both metabolites can undergo glucuronidation to form acyl glucuronides, which are more water-soluble and facilitate excretion.[1][2][16] The 1-O-acyl glucuronide of mefenamic acid is known to be unstable and can covalently bind to proteins.[16][17]

The diagram below illustrates the metabolic pathway of mefenamic acid.

Excretion

Mefenamic acid and its metabolites are eliminated from the body through both renal and fecal routes.[1][8]

-

Renal Excretion: Approximately 52% to 67% of an administered dose is excreted in the urine.[1] The urinary excretory products consist primarily of the glucuronide conjugates of mefenamic acid (about 6%), 3'-hydroxymefenamic acid (25%), and 3'-carboxymefenamic acid (21%).[2][6]

-

Fecal Excretion: The fecal route accounts for 20% to 25% of the dose, mainly in the form of unconjugated 3'-carboxymefenamic acid.[1][2][6][8]

The elimination half-life (t1/2) of the parent mefenamic acid is approximately 2 hours.[1][2][6][10] The half-lives of its metabolites have not been precisely determined but appear to be longer than that of the parent compound, which may lead to their accumulation in patients with renal impairment.[2][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for mefenamic acid reported in the literature.

Table 1: Core Pharmacokinetic Parameters

| Parameter | Value | Condition/Dose | Source |

|---|---|---|---|

| Bioavailability (F) | ~90% | Oral | [1] |

| Tmax (Time to Peak) | 2 - 4 hours | Single Oral Dose | [1][6][8][9] |

| 1.04 ± 0.50 hours | Dispersible Tablets | [18] | |

| Cmax (Peak Conc.) | 10 - 20 mcg/mL | Single 1g Oral Dose | [6] |

| 5.94 ± 2.51 mg/L | Dispersible Tablets | [18] | |

| t1/2 (Elimination Half-Life) | ~2 hours | Single Oral Dose | [1][2][6][10] |

| 2.12 ± 0.69 hours | Dispersible Tablets | [18] | |

| Vd (Volume of Distribution) | 1.06 L/kg | 500 mg Oral Dose | [2][6] |

| Protein Binding | >90% (to albumin) | In bloodstream | [1][6][9] |

| 75 ± 5% | In vitro (plasma) | [19] | |

| AUC (0-14h) | 18.19 ± 4.05 mg·h·L⁻¹ | Dispersible Tablets | [18] |

| AUC (Extent of Absorption) | 30.5 mcg/hr/mL | Two 500mg single dose studies |[2][6] |

Table 2: Excretion Profile

| Route | Percentage of Dose | Form of Excreted Compound | Source |

|---|---|---|---|

| Renal (Urine) | 52% - 67% | Glucuronides of parent drug and metabolites | [1][2][6] |

| Fecal | 20% - 25% | Mainly unconjugated 3-carboxymefenamic acid |[1][2][6] |

Experimental Protocols

The quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic studies. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent.[20][21][22]

Sample Preparation: Protein Precipitation

A common method for preparing plasma samples involves protein precipitation.

-

Spiking: A known volume of plasma (e.g., 100 µL) is spiked with a working solution of mefenamic acid (for calibration standards) and an internal standard (e.g., mefenamic acid-d4).[23]

-

Precipitation: The mixture is added to a 96-well plate containing a precipitating agent, such as acetonitrile (B52724) with 0.1% formic acid.[23]

-

Separation: The plate is vortexed to ensure thorough mixing and precipitation of plasma proteins. The supernatant containing the analyte is then separated from the precipitated protein, often by centrifugation or vacuum filtration.[23][24]

-

Reconstitution: The collected filtrate is evaporated to dryness and then reconstituted in the mobile phase for injection into the chromatography system.[23]

High-Performance Liquid Chromatography (HPLC) Method

A representative HPLC method for the determination of mefenamic acid is described below.

-

System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

-

Column: A reversed-phase column, such as a C18 or ODS-2 column (e.g., Hypersil ODS-2, 4.6 mm × 150 mm, 5 µm), is typically used.[18]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water or buffer) is employed. A common composition is acetonitrile and water in a 45:55 ratio.[18]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[18]

-

Detection: Ultraviolet (UV) detection is used, with the wavelength set at 280 nm.[18][25]

-

Quantification: The concentration of mefenamic acid is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, creating a calibration curve.[18]

Mechanism of Action and Related Pathways

The primary mechanism of action for mefenamic acid, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[6][7][26] Prostaglandins are key mediators of inflammation, pain, and fever.[6][7]

The workflow below illustrates this inhibitory pathway.

The overall pharmacokinetic process from administration to elimination is summarized in the following logical workflow.

References

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Mefenamic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. researchgate.net [researchgate.net]

- 5. Mefenamic Acid (Mefenamic Acid Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. drugs.com [drugs.com]

- 12. Effects of food on absorption of mefenamic acid from two commercial capsules differing in bioavailability under the fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Bioavailability of mefenamic acid: influence of food and water intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The breast milk excretion of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scialert.net [scialert.net]

- 17. Characterization of the Acyl-Adenylate Linked Metabolite of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Mefenaminic acid binding by blood plasma and organ homogenates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Review for Analytical Methods for the Determination of Mefenamic Acid | Semantic Scholar [semanticscholar.org]

- 22. journaljpri.com [journaljpri.com]

- 23. impactfactor.org [impactfactor.org]

- 24. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparative bioavailability of two capsule formulations of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

Conformational Landscape of Enfenamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), possesses a flexible molecular structure that gives rise to a complex conformational landscape. This flexibility is a critical determinant of its physicochemical properties, including solubility, crystal packing, and ultimately, its interaction with biological targets. Understanding the conformational preferences of enfenamic acid is therefore paramount for rational drug design, formulation development, and predicting its in vivo behavior. This technical guide provides an in-depth overview of the conformational analysis of enfenamic acid, drawing upon established methodologies applied to the broader class of fenamates. It details the key torsional angles that govern its shape, outlines experimental and computational protocols for its characterization, and presents a framework for the systematic analysis of its conformational space.

Introduction

Fenamates, N-arylanthranilic acid derivatives, are a well-established class of NSAIDs. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The conformation of these molecules, particularly the relative orientation of the two aromatic rings, is known to influence their biological activity and solid-state properties, leading to phenomena such as polymorphism. Enfenamic acid (2-(2-phenylethylamino)benzoic acid) is characterized by a flexible N-phenylethyl side chain, which introduces additional degrees of conformational freedom compared to other fenamates like mefenamic acid.

The conformational flexibility of fenamates is largely attributed to the low energy barrier for rotation around the N-C (aryl) bond. This can result in a wide range of observed torsion angles in different environments, such as in solution versus the solid state. A thorough conformational analysis is therefore essential for a complete understanding of enfenamic acid's structure-activity relationship and for controlling its solid-state properties during drug manufacturing.

Key Conformational Features of Enfenamic Acid

The primary degrees of freedom that define the overall shape of enfenamic acid are:

-

τ1 (Cα-N-Cβ-Cγ): Describes the rotation of the phenyl ring of the phenylethyl group relative to the N-Cβ bond.

-

τ2 (C-Cα-N-Cβ): Defines the rotation around the Cα-N bond, influencing the orientation of the phenylethyl group relative to the anthranilic acid moiety.

-

τ3 (O=C-C-N): Represents the orientation of the carboxylic acid group relative to the anthranilic acid ring.

An intramolecular hydrogen bond between the N-H group and the carboxyl oxygen is a common feature in fenamates, which restricts the rotation around the N-C (anthranilic) and C-C (carboxyl) bonds, thus simplifying the conformational analysis to the key torsions of the side chain.

Experimental Protocols for Conformational Analysis

A multi-faceted approach combining spectroscopic and crystallographic techniques is typically employed for the comprehensive conformational analysis of flexible molecules like enfenamic acid.

X-ray Crystallography

X-ray crystallography provides definitive information about the conformation of a molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of enfenamic acid are grown by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or mixtures thereof).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a sensitive detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for studying the conformation of molecules in solution.

Methodology:

-

Sample Preparation: A solution of enfenamic acid is prepared in a deuterated solvent (e.g., DMSO-d6, CDCl3) at a suitable concentration.

-

1D NMR Spectra Acquisition: Standard 1H and 13C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.

-